Home > Products > Screening Compounds P23245 > 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine - 438233-94-4

5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-5984592
CAS Number: 438233-94-4
Molecular Formula: C15H12F3N3
Molecular Weight: 291.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound features a distinctive structure characterized by a pyrazole ring fused with a pyrimidine ring, along with specific substituents that enhance its chemical properties. The compound's molecular formula is C₁₆H₁₁F₃N₃, and it has a molecular weight of approximately 353.73 g/mol .

Source and Classification

This compound can be sourced from various chemical suppliers, including Matrix Scientific and others that specialize in organic chemistry products. It is classified under heterocyclic compounds due to its unique ring structure, which includes nitrogen atoms in its rings. Its classification also includes aspects of pharmaceutical chemistry, given its potential applications in drug development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from simpler organic precursors. One common method includes the condensation of appropriate pyrazole derivatives with pyrimidine intermediates. Specific reactions may include:

  1. Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
  2. Substitution Reactions: The introduction of the trifluoromethyl group can be accomplished using trifluoromethylating agents such as trifluoromethyl iodide or other suitable reagents.
  3. Final Cyclization: The final step often involves cyclization to form the fused pyrazolo-pyrimidine structure.

These methods require careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be described as follows:

  • Molecular Formula: C₁₆H₁₁F₃N₃
  • Molecular Weight: 353.73 g/mol
  • Structural Features:
    • A pyrazole ring (five-membered ring with two adjacent nitrogen atoms).
    • A pyrimidine ring (six-membered ring containing two nitrogen atoms).
    • Substituents at positions 5 and 7 that influence its reactivity and biological activity.

The compound's structural representation can be depicted using various chemical drawing software or databases like PubChem.

Chemical Reactions Analysis

Reactions and Technical Details

The reactivity of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is influenced by its functional groups. Common reactions include:

  • Electrophilic Aromatic Substitution: The presence of the dimethylphenyl group allows for further substitution reactions under electrophilic conditions.
  • Nucleophilic Attack: The trifluoromethyl group is known to participate in nucleophilic substitution reactions due to its electron-withdrawing nature.
  • Dehydrohalogenation: In synthetic pathways involving halogenated intermediates, this compound can undergo elimination reactions to form double bonds or more complex structures.

These reactions are essential for modifying the compound for potential therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action for compounds like 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine often involves interaction with biological targets such as enzymes or receptors. While specific data on this compound's mechanism may be limited:

  • Potential Targets: It may act as an inhibitor or modulator of certain enzymes involved in metabolic pathways.
  • Biological Activity: Compounds in this class have been studied for their potential anti-inflammatory and anticancer properties.

Understanding the precise mechanism requires further biochemical studies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include:

Chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases.

Applications

Scientific Uses

5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several potential applications in scientific research:

  • Pharmaceutical Development: Investigated for use as a scaffold in drug design targeting various diseases including cancer and inflammatory disorders.
  • Biochemical Research: Utilized in studies examining enzyme inhibition or receptor modulation.
  • Material Science: Potential use in developing new materials with specific electronic or optical properties due to its unique structural characteristics.
Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds

Structural and Electronic Characteristics of Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine core is a planar, 10 π-electron aromatic system comprising a six-membered pyrimidine ring fused to a five-membered pyrazole ring. Bond length analyses from X-ray diffraction studies confirm delocalization across the bicyclic system, with typical C–C and C–N distances ranging from 1.35–1.42 Å, consistent with aromatic character . The planarity facilitates π-π stacking interactions in solid-state packing and biological recognition, while the nitrogen atoms (N1, N4, N5) serve as hydrogen-bond acceptors.

Synthetic Methodologies:5,7-Disubstituted derivatives like the target compound are typically synthesized via cyclocondensation between 5-amino-3-methylpyrazole and appropriately functionalized 1,3-biselectrophiles. Key routes include:

Table 1: Synthesis Routes for 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines

BiselectrophileConditionsPosition 5 SubstituentPosition 7 SubstituentYield Range
β-Enaminones (e.g., Ar-C(O)CH=C(NMe₂)CH₃)Solvent-free, MW, 180°CAryl (e.g., 3,4-dimethylphenyl)Aryl/Heteroaryl80–96% [4] [8]
1,1,1-Trichloro-4-methoxy-3-penten-2-onePOCl₃/pyridine, refluxCH₃CCl₃Moderate
4-Dimethylamino-1-(thien-2-yl)-3-buten-2-oneAcid catalysis, heatingCH₃ThienylModerate

Microwave-assisted synthesis significantly enhances efficiency for β-enaminone routes, reducing reaction times from hours to minutes while improving yields and reducing waste (RME: 40–53%) [4] [6]. The 7-trifluoromethyl group is often introduced using trifluoromethyl-containing β-diketones or β-enaminones under similar conditions [3] [8].

Electronic Properties:Density functional theory (DFT) calculations reveal that electron-donating groups (EDGs) at C7 increase HOMO energy, enhancing electron-donating capacity, while electron-withdrawing groups (EWGs) like CF₃ lower LUMO energy, facilitating electron acceptance. For 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)PP:

  • The HOMO is localized on the electron-rich 3,4-dimethylphenyl ring and pyrazole moiety.
  • The LUMO resides primarily on the pyrimidine ring and the CF₃ group.
  • This separation creates an intramolecular charge transfer (ICT) pathway, evidenced by tunable fluorescence in analogs [6]. Calculated dipole moments range from 4.5–6.5 D, influencing solubility and binding interactions.

Solid-State Packing:X-ray crystallography of related 7-CF₃-PP derivatives shows dominant packing motifs driven by:

  • C–F⋯π Interactions: Between CF₃ and adjacent aromatic rings.
  • π-π Stacking: Offset face-to-face arrangements of bicyclic cores (distance ~3.5 Å).
  • Halogen Bonding: In bromo/chloro derivatives (e.g., C–Br⋯N contacts) [5]. The 3,4-dimethylphenyl group’s ortho-methyl units introduce steric constraints that may disrupt coplanarity, potentially favoring T-shaped π-π interactions over perfect stacking [5].

Significance of Substituent Effects: 3,4-Dimethylphenyl and Trifluoromethyl Groups

The 3,4-Dimethylphenyl Group:This ortho-disubstituted aryl group at C5 provides distinct steric and electronic influences:

  • Electronic Effects: The methyl groups exert moderate +I and +R effects, enhancing electron density on the phenyl ring and the adjacent C5 position. This electron donation stabilizes the cationic intermediate in electrophilic reactions and enhances π-donor capacity in ICT transitions [7].
  • Steric Influence: The ortho-methyl groups create a dihedral angle (~30–45°) relative to the PP plane, optimizing hydrophobic contacts in protein binding pockets without steric clashes. This contrasts with planar aryl groups (e.g., phenyl) that may favor stacking but offer less steric complementarity [5].
  • Hydrophobic Interactions: The lipophilic surface area enhances membrane permeability and van der Waals contacts in kinase binding sites. Log P increases by ~1.5 units compared to unsubstituted phenyl analogs [3] [8].

The Trifluoromethyl Group:The –CF₃ group at C7 is a potent EWG with unique properties:

  • Electronic Effects: Strong -I effect reduces electron density at C7 and the fused pyrimidine ring, lowering LUMO energy by ~1.2 eV (DFT). This enhances oxidative stability and influences the pKa of N4 (calculated ΔpKa ~2 units lower vs CH₃ analogs) [3] [4].
  • Lipophilicity & Bioavailability: The CF₃ group increases log D by ~1.0, improving membrane permeability. Its metabolic resistance reduces oxidative deactivation, enhancing pharmacokinetic profiles [8].
  • Intermolecular Interactions: Engages in weak hydrogen bonding (C–F⋯H–N), orthogonal dipole alignments, and perfluorophilic contacts with protein residues. In kinase inhibitors, CF₃ often occupies hydrophobic pockets near the gatekeeper residue [3].

Table 2: Electronic and Bioactive Contributions of Key Substituents

Substituentσₚ (Hammett)π (Hansch)Key ContributionsBiological Impact
3,4-Dimethylphenyl (C5)-0.14 (each CH₃)~2.1Enhanced electron density; Steric bulk; Hydrophobic surfaceImproved target affinity (ΔpIC₅₀: +0.5–1.0 vs phenyl); Selectivity modulation
Trifluoromethyl (C7)+0.54+0.88Electron withdrawal; High dipole; Metabolic stability; Stereoelectronic effectsIncreased cellular potency; Favorable ADME; Resistance to CYP450 metabolism

Synergistic Effects:The combination creates a "push-pull" electronic system:

  • The electron-donating 3,4-dimethylphenyl group (C5) and electron-withdrawing CF₃ group (C7) generate a dipole moment aligned across the long axis of the molecule.
  • This polarization enhances binding to ATP pockets of kinases (e.g., CK2, EGFR), where the CF₃ interacts with a hydrophobic cleft, and the dimethylphenyl engages in π-stacking with a conserved phenylalanine residue [3] [8].
  • In materials science, this asymmetry improves solid-state emission quantum yields (QYₛₛ up to 0.63 in analogs) by reducing aggregation-caused quenching [6].

Historical Development and Key Milestones in Pyrazolo[1,5-a]pyrimidine Chemistry

The evolution of PP chemistry reflects broader trends in heterocyclic and medicinal chemistry:

Early Explorations (1950s–1980s):

  • 1957: First reported synthesis of unsubstituted PP via cyclocondensation of β-diketones and 3-aminopyrazoles [3].
  • 1970s–80s: Identification as purine isosteres, driving interest in antimetabolites. Seminal work demonstrated antitrypanosomal and antischistosomal activities of 7-aryl-PPs .
  • 1986: Discovery of Zaleplon (non-benzodiazepine sedative), marking the first PP-based drug approved by the FDA (2000) [4] [8].

Medicinal Chemistry Renaissance (1990s–2010s):

  • 1990s: Systematic SAR studies established C5 and C7 as critical positions for kinase inhibition. Introduction of CF₃ at C7 improved potency against lipid kinases and PDEs [3].
  • 2008: Dorsomorphin (7-(6-methoxyquinolin-4-yl)-PP) identified as a selective AMPK inhibitor, highlighting scaffold versatility [4].
  • 2010s: Presatovir (7-benzimidazole-PP) advanced to Phase II trials for RSV infection, validating PP-based antivirals [8].

Modern Innovations (2015–Present):

  • Synthetic Advances: Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) enabled C3/C5 functionalization of halogenated PPs. Microwave-assisted cyclocondensations reduced reaction times to <30 min with >90% yields [4] [8].
  • Targeted Kinase Inhibitors: Rational design yielded covalent BTK inhibitors (e.g., Zanubrutinib analogs) using 7-(pyridin-2-yl)-PP intermediates [4].
  • Materials Science Emergence: Demonstration of tunable fluorescence (ΦF up to 0.97) and solid-state emission in 7-aryl-PPs, enabling applications as lipid droplet biomarkers and OLED components [6].

Table 3: Historical Milestones in Pyrazolo[1,5-a]pyrimidine Development

EraMilestoneKey CompoundImpact
1950s–1980sInitial synthesis and structural characterizationUnsubstituted PPEstablished core reactivity and purine mimicry
1980s–2000sFirst clinical PP drug; Expansion in kinase inhibitionZaleplon, DorsomorphinValidated scaffold for CNS and metabolic disorders
2010sAntiviral applications; Palladium-catalyzed functionalizationPresatovir, Zanubrutinib intermediatesEnabled complex C3/C5 arylation; Advanced antiviral leads
2020sFluorescence optimization; Targeted cancer therapeuticsSolid-state emitters (e.g., 4e)Diversified applications into bioimaging and materials [6]

Properties

CAS Number

438233-94-4

Product Name

5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C15H12F3N3

Molecular Weight

291.27 g/mol

InChI

InChI=1S/C15H12F3N3/c1-9-3-4-11(7-10(9)2)12-8-13(15(16,17)18)21-14(20-12)5-6-19-21/h3-8H,1-2H3

InChI Key

QTUXHDIEOLUMAH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=NN3C(=C2)C(F)(F)F)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=NN3C(=C2)C(F)(F)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.